Aigialone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H26O5 |
|---|---|
Molecular Weight |
298.37 g/mol |
IUPAC Name |
(2S,4S,5R,6S)-6-heptyl-4,5-dihydroxy-2,5-dimethyl-4,6-dihydrofuro[2,3-b]pyran-3-one |
InChI |
InChI=1S/C16H26O5/c1-4-5-6-7-8-9-11-16(3,19)14(18)12-13(17)10(2)20-15(12)21-11/h10-11,14,18-19H,4-9H2,1-3H3/t10-,11-,14-,16-/m0/s1 |
InChI Key |
YVCGKKHYXVEPMA-KHJVZFFJSA-N |
Isomeric SMILES |
CCCCCCC[C@H]1[C@]([C@H](C2=C(O1)O[C@H](C2=O)C)O)(C)O |
Canonical SMILES |
CCCCCCCC1C(C(C2=C(O1)OC(C2=O)C)O)(C)O |
Synonyms |
aigialone |
Origin of Product |
United States |
Occurrence, Isolation, and Dereplication of Aigialone
Discovery and Distribution from Fungal Sources
The discovery of aigialone is linked to the investigation of fungal metabolites, particularly from species found in unique ecological niches such as marine environments and within plant tissues.
Isolation from Marine Fungi (e.g., Aigialus parvus)
This compound was initially isolated from the marine fungus Aigialus parvus BCC 5311. acs.orgnih.govfigshare.com This fungus is a marine ascomycete found on submerged wood, including mangrove plants. mdpi.comtandfonline.com Aigialus parvus has proven to be a source of various natural products, including aigialomycins and aigialospirol, in addition to this compound. acs.orgmdpi.com The isolation of this compound from Aigialus parvus BCC 5311 was achieved through the chemical investigation of cultures from prolonged fermentation. acs.org Extending the incubation period in a liquid medium from 35 to 80 days resulted in the production of this compound, which represented a different class of compound compared to those previously reported from this source. acs.org this compound isolated from Aigialus parvus BCC 5311 is described as a structurally unique ketene (B1206846) acetal (B89532). acs.orgnih.govfigshare.com
Isolation from Endophytic Fungi (e.g., Phaeoacremonium sp. from Senna spectabilis)
This compound has also been isolated from endophytic fungi. researchgate.netebi.ac.ukebi.ac.ukufv.bracs.org Notably, it was found in a Phaeoacremonium sp., an endophytic fungus residing in the leaves of Senna spectabilis. researchgate.netebi.ac.ukebi.ac.ukufv.bracs.org This discovery highlights endophytic fungi as reservoirs of bioactive compounds. researchgate.netebi.ac.uk The isolation of this compound from the Phaeoacremonium sp. involved the extraction of metabolites from the crude EtOAc extract of the fungal culture. researchgate.netebi.ac.ukufv.bracs.org Along with this compound, new isoaigialones (A, B, and C) were also isolated from the same extract. researchgate.netebi.ac.ukufv.bracs.org This was reported as the first instance of metabolites produced by a Phaeoacremonium sp. associated with S. spectabilis. researchgate.netebi.ac.ukufv.bracs.org
Methodologies for Isolation from Biological Matrices
The isolation of natural products like this compound from fungal sources involves specific strategies for cultivating the producer organisms and employing various chromatographic techniques for purification.
Cultivation Strategies for Producer Organisms (e.g., Fermentation Optimization)
Culturing fungal isolates remains a primary method for obtaining new molecules from microbial sources for natural product discovery. mdpi.com For marine fungi like Aigialus parvus, specialized strategies are often required for successful isolation and cultivation. mdpi.com Aged materials submerged in seawater with periods of air exposure are preferable collection sites for marine fungi. mdpi.com Seawater or cornmeal seawater agar (B569324) are commonly used media for isolating wood-inhabiting fungi. mdpi.com Avoiding media containing mono- or disaccharides can help prevent yeast growth. mdpi.com Including antibiotics in the isolation media can prevent bacterial growth, while cyclohexamide can retard faster-growing cosmopolitan fungi. mdpi.com Prolonged fermentation periods have been shown to influence the production of certain metabolites, as seen with the extended incubation time leading to this compound production in Aigialus parvus. acs.org
Fermentation optimization is a crucial aspect of maximizing the yield of desired metabolites from microbial cultures. mdpi.comisomerase.comfrontiersin.org This involves optimizing various parameters such as the culture medium composition, pH, temperature, dissolved oxygen, and agitation speed. mdpi.comisomerase.comfrontiersin.orgnih.gov Strategies for fermentation medium optimization range from classical one-factor-at-a-time approaches to modern statistical and mathematical techniques. frontiersin.org The goal is to create optimal extracellular conditions that enhance the metabolic activity of the microorganism and maximize the production of specific metabolites. mdpi.comnih.gov
Chromatographic Purification Techniques for Natural Products
Chromatography is a fundamental technique widely used in the downstream processing of fermentation broths for the separation and purification of natural products like this compound. journalagent.comslideshare.net This technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. journalagent.comatdbio.com Various chromatographic methods are employed depending on the nature of the target molecule and the complexity of the mixture. journalagent.comatdbio.com
Common chromatographic techniques applicable to the purification of natural products from fungal extracts include:
Column Chromatography: A widely used method for purifying biomolecules. journalagent.com
High-Performance Liquid Chromatography (HPLC): An efficient method for the analysis and purification of compounds, capable of separating molecules of similar size. atdbio.com HPLC systems typically involve an injector, pumps, a column, a detector (commonly UV/visible), and a solvent mixing system. atdbio.com
Ion Exchange Chromatography (IEX): Separates molecules based on surface charge. sigmaaldrich.com
Hydrophobic Interaction Chromatography (HIC): Separates proteins based on differences in hydrophobicity. sigmaaldrich.com
Gel Filtration (Size Exclusion Chromatography): Separates components based on molecular size. atdbio.com
After initial extraction of fungal metabolites, chromatographic techniques are essential for isolating and purifying the target compounds from the complex mixture. The choice of specific chromatographic methods and conditions is determined by the chemical properties of this compound and the other compounds present in the crude extract.
Structural Elucidation and Comprehensive Characterization of Aigialone
Advanced Spectroscopic Methods for Structure Determination
Spectroscopic techniques are fundamental in the field of natural product chemistry for the identification and characterization of novel compounds. For Aigialone, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography was utilized to fully elucidate its structure.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been applied in the structural analysis of this compound and related compounds. These methods provide detailed information about the chemical environment of individual nuclei, allowing for the assignment of resonances and the mapping of connectivities between atoms. Analysis of 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provides insights into the types of protons and carbons present and their respective chemical shifts and coupling patterns. nih.govwikipedia.orgnih.gov Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, are essential for establishing correlations between protons and carbons, confirming neighboring relationships, and identifying long-range couplings, which are vital for piecing together the molecular skeleton. nih.govwikipedia.orgnih.gov
Mass Spectrometry provides information about the molecular weight and elemental composition of a compound. nih.govwikipedia.org High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the exact mass of the molecule, allowing for the calculation of its molecular formula. Analysis of fragmentation patterns in MS spectra can also provide structural information by indicating the presence of specific substructures within the molecule. nih.govwikipedia.org
While NMR and MS provide extensive structural information, determining the relative and absolute stereochemistry of a chiral molecule often requires complementary techniques. X-ray crystallography is a definitive method for obtaining the three-dimensional structure of a compound in the solid state, including the precise arrangement of atoms and the confirmation of stereochemical assignments. nih.govnih.gov This technique is particularly useful for complex molecules with multiple chiral centers, providing unambiguous evidence for their spatial configuration. nih.govnih.gov
Structural Features and Chemical Classification
Based on the spectroscopic and crystallographic data, this compound exhibits distinct structural features that place it within specific chemical classifications and highlight its relationship to other natural products.
This compound is structurally related to a series of compounds isolated from similar fungal sources, including the Isoaigialones (A, B, C) and the Aigialomycins (A-G). nih.govwikipedia.org These related compounds often share common biosynthetic origins and possess similar core structures but differ in peripheral functional groups, oxidation states, or side chain modifications. nih.govwikipedia.org Studies comparing the NMR and MS data of this compound with those of Isoaigialones and Aigialomycins have helped to elucidate these structural relationships and understand the diversity within this class of natural products. nih.govwikipedia.org For example, Isothis compound A has a molecular formula of C₁₆H₂₆O₆. Aigialomycin A has a molecular formula of C₁₉H₂₂O₈, and Aigialomycin D has a molecular formula of C₁₈H₂₂O₆. nih.gov These variations in molecular formula reflect the differences in their chemical structures compared to this compound.
Biosynthetic Pathways and Regulation of Aigialone Production
Proposed Polyketide Biosynthetic Routes to Aigialone
There are no specific proposed biosynthetic routes for this compound available in the current scientific literature. While it is classified as a polyketide, the precise assembly of its unique furopyran structure by polyketide synthases (PKSs) has not been detailed. General principles of polyketide biosynthesis involve the iterative condensation of small carboxylic acid units, a process catalyzed by PKS enzymes. nih.govebi.ac.ukyoutube.com However, the specific starter and extender units, the sequence of their addition, and the cyclization reactions leading to the this compound scaffold are yet to be determined.
Identification of Key Enzymatic Mechanisms in this compound Formation
There is no information available regarding the identification and characterization of key enzymatic mechanisms specifically involved in the formation of this compound. Research has not yet pinpointed the specific polyketide synthases, tailoring enzymes (such as oxidoreductases, transferases, etc.), or any other proteins responsible for constructing the this compound molecule. The study of enzymatic mechanisms is crucial for understanding how the characteristic functional groups and stereochemistry of this compound are established. frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.net
Influence of Bioreactor and Culture Conditions on this compound Biosynthesis
Scientific studies detailing the influence of bioreactor and culture conditions on the biosynthesis of this compound have not been published. This includes a lack of data on how various physical and chemical parameters within a fermentation process might affect the yield and production of this compound.
There is no available research on how nutritional factors, such as different carbon and nitrogen sources, modulate the biosynthesis of this compound. The optimization of media components is a common strategy to enhance the production of secondary metabolites in fungi, but such studies have not been reported for this compound. nih.govyoutube.comlumenlearning.comnih.govescarpmentlabs.com
Information regarding the optimization of fermentation parameters (e.g., temperature, pH, aeration, and agitation) and strategies for the scale-up of this compound production is not present in the scientific literature. These studies are vital for developing efficient and economically viable production processes for bioactive compounds.
The genetic and epigenetic factors that influence the metabolic pathways leading to this compound are currently unknown. The biosynthetic gene cluster (BGC) responsible for encoding the enzymatic machinery for this compound production has not been identified or characterized. nih.govnih.govresearchgate.netplos.org Consequently, there is no information on the regulatory genes (e.g., transcription factors) or epigenetic modifications that may control the expression of the this compound BGC.
Chemical Synthesis and Derivatization Strategies for Aigialone and Analogues
Total Synthesis Approaches to Aigialone and Structurally Related Compounds
The total synthesis of this compound D has been accomplished through several distinct and convergent routes. These approaches often differ in their strategy for constructing the macrocycle and installing the key stereocenters and olefin geometries. One of the first total syntheses involved the construction of the resorcylic moiety through a Diels-Alder reaction, using a disiloxydiene and a 14-membered "ynolide" that was previously formed via a ring-closing olefin metathesis.
A different convergent approach builds the tetra-substituted phenyl ring late in the synthesis. This route utilized commercially available chiral starting materials, including (S)-(+)-4-penten-2-ol. The key steps involved a Claisen condensation to assemble the macrocycle precursor, followed by a ring-closing metathesis to form the 14-membered ring. This particular RCM step was optimized by using a combination of a secondary and a terminal olefin, which increased the reaction yield significantly from 50% to 81%.
The construction of this compound's complex structure, featuring a 14-membered macrocycle, multiple stereocenters, and specific olefin geometries, necessitates the use of powerful and selective synthetic reactions.
Ring-Closing Metathesis (RCM): RCM is a cornerstone in many this compound syntheses for the crucial macrocyclization step. researchgate.net It employs metal catalysts, typically ruthenium-based, to form a cyclic alkene from a diene precursor, releasing a small volatile alkene like ethylene. researchgate.net In one strategy, RCM was used to form the C7'-C8' olefin, but this led to competition with the formation of a cyclohexene. To circumvent this, the C1'-C2' alkene was "masked" as a sulfone during the RCM step. In another approach, RCM was performed under microwave irradiation conditions, which was reported to achieve complete E-selectivity for the newly formed double bond. researchgate.net
Ramberg-Bäcklund Reaction: This reaction provides a method for converting an α-halo sulfone into an alkene through treatment with a base, with the extrusion of sulfur dioxide. It has been ingeniously combined with RCM in a total synthesis of this compound D. This strategy used RCM to form the macrocycle with the C1'-C2' olefin masked as a sulfone, and a subsequent Ramberg-Bäcklund reaction efficiently generated the required (E)-alkene at the C1'-C2' position.
Sharpless Asymmetric Epoxidation: This reaction is a highly reliable and enantioselective method for converting primary or secondary allylic alcohols into 2,3-epoxyalcohols. researchgate.netresearchgate.net In an efficient, convergent total synthesis of this compound D, the Sharpless asymmetric epoxidation was a key step. It was employed to create an epoxy alcohol, which was then selectively opened to establish the two crucial hydroxy-bearing stereogenic centers at the C5' and C6' positions of the macrolide's side chain. researchgate.netresearchgate.net
Kocienski Modified Julia Protocol: The Julia-Kocienski olefination is a powerful method for forming alkenes, typically with high E-selectivity, by reacting a heteroaryl sulfone with an aldehyde or ketone. This protocol was utilized in a total synthesis of this compound D to construct the two E-configured double bonds within the macrocyclic structure, demonstrating its utility in complex natural product synthesis. researchgate.netresearchgate.net
Yamaguchi Macrolactonization: This is a widely used method for the formation of large-ring lactones from a hydroxycarboxylic acid precursor. The reaction uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then undergoes an intramolecular esterification promoted by a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This key reaction was applied to form the 14-membered macrocyclic ring of this compound D, securing the ester linkage that defines it as a macrolide. researchgate.net
Controlling the absolute stereochemistry of the multiple chiral centers in this compound is a critical challenge in its synthesis. Enantioselective approaches ensure that the final product is the single, biologically active enantiomer.
One primary strategy involves the use of chiral pool starting materials, where a readily available and enantiomerically pure natural product is used as a building block. For example, some syntheses begin with fragments derived from carbohydrates to install the desired stereochemistry. Another approach used commercially available (S)-(+)-4-penten-2-ol as a chiral starting material.
Catalytic asymmetric reactions are also central to achieving enantioselectivity. The Sharpless Asymmetric Epoxidation, as mentioned previously, is a prime example. researchgate.net By selecting the appropriate chiral tartrate ligand (either (+)-DET or (-)-DET), chemists can selectively form one of two possible epoxide enantiomers from a prochiral allylic alcohol, thereby setting the absolute configuration of two adjacent stereocenters. researchgate.net This method was instrumental in elaborating the C5' and C6' stereocenters in a reported enantioselective total synthesis of this compound D. researchgate.netresearchgate.net
Semi-synthetic Transformations for Novel this compound Derivatives
While total synthesis provides a powerful platform for creating structural analogues, semi-synthetic modification of late-stage intermediates offers a more direct route to certain novel derivatives. Research in this area has focused on capitalizing on a successful total synthesis route to access key advanced intermediates, which can then be subjected to further chemical transformations. wgtn.ac.nz
Attempts have been made to synthesize specific functional group analogues by derivatizing these late-stage compounds. The targeted derivatives included:
6'-oxo-aigialomycin D: Aimed at exploring the role of the hydroxyl group at the C6' position.
7',8'-cyclopropyl aigialomycin D: Designed to replace the C7'-C8' double bond with a cyclopropane (B1198618) ring, altering the conformation and electronic properties of the macrocycle.
5-chloro-agialomycin D: Intended to investigate the effect of halogenation on the aromatic ring, a common feature in other biologically active resorcylic acid lactones. wgtn.ac.nz
These efforts highlight a strategy of using a completed or nearly completed synthetic framework to generate targeted analogues for further study. wgtn.ac.nz
Biological Activities and Molecular Mechanisms of Aigialone in Vitro and Preclinical Investigations
Enzyme Inhibition Studies (e.g., Kinases, Glycerol-3-phosphate dehydrogenase (G3PDH))
No research data is available on the inhibitory effects of Aigialone on kinases or glycerol-3-phosphate dehydrogenase (G3PDH).
Cellular Interactions and Effects in Cell-Based Assays (Excluding Human Clinical Data)
There is no available information from cell-based assays detailing the interactions or effects of this compound.
Modulatory Effects on Cellular Signaling Pathways (e.g., STAT3 signaling)
No studies have been published investigating the modulatory effects of this compound on the STAT3 signaling pathway or other cellular signaling cascades.
Investigation of Cytotoxic Effects in Specific Cell Lines (e.g., HeLa, MOLT-4) for Mechanistic Insights (Strictly Preclinical Context)
There are no published reports on the cytotoxic effects of this compound in HeLa, MOLT-4, or any other specific cancer cell lines within a preclinical context.
Due to the lack of available data, no data tables can be generated.
Advanced Analytical Methodologies for Aigialone Research
High-Resolution Chromatographic Techniques for Separation and Quantification (e.g., UHPLC-HRMS)
The separation and quantification of Aigialone from complex fungal extracts are primarily achieved through high-resolution chromatographic techniques. Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) stands as a cornerstone in this endeavor, offering unparalleled resolution and sensitivity.
In a typical UHPLC-HRMS workflow for the analysis of this compound and its analogs, a C18 reversed-phase column is employed. The separation is achieved using a gradient elution with a mobile phase consisting of water and acetonitrile, often with the addition of formic acid to improve peak shape and ionization efficiency. The high resolution of UHPLC allows for the separation of this compound from structurally similar compounds, such as the co-isolated isoaigialones A, B, and C. ufv.brnih.govresearchgate.net
The HRMS detector, often a time-of-flight (TOF) or Orbitrap mass analyzer, provides highly accurate mass measurements. This precision is critical for the confident identification of this compound by determining its elemental composition. Quantification of this compound can be performed by creating a calibration curve with a purified standard or through relative quantification against an internal standard. The high sensitivity of HRMS enables the detection and quantification of this compound even at low concentrations in crude fungal extracts.
Table 1: Illustrative UHPLC-HRMS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Orbitrap or TOF |
| Scan Range | m/z 100-1000 |
| Resolution | > 60,000 |
Integration of Advanced Spectroscopic Methods for Comprehensive Characterization and Quantification
The definitive structural elucidation of this compound relies on the integration of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are fundamental for determining the complex stereochemistry of this compound. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments are then used to piece together the complete structure by establishing correlations between protons and carbons. For instance, the relative stereochemistry of this compound was initially determined through X-ray crystallography, and this structural information is corroborated by detailed NMR analysis.
High-Resolution Mass Spectrometry (HRMS): As mentioned, HRMS provides the accurate mass of the this compound molecule, which is crucial for determining its molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pattern of this compound. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can gain valuable insights into the different structural motifs present in the molecule, further confirming its identity.
The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization of this compound. ufv.brnih.govresearchgate.net
Table 2: Key Spectroscopic Data for this compound
| Technique | Observation |
|---|---|
| HRMS (ESI-TOF) | Provides high-resolution mass for molecular formula determination. |
| ¹H NMR | Reveals proton chemical shifts and coupling constants, defining the proton environment. |
| ¹³C NMR | Details the carbon framework of the molecule. |
Chemoinformatic and Computational Chemistry Approaches in this compound Research
While experimental data from chromatography and spectroscopy are essential, chemoinformatic and computational chemistry approaches offer powerful tools to further investigate the properties of this compound and to guide future research.
Molecular Modeling: Molecular modeling allows for the creation of a three-dimensional representation of the this compound molecule. This model can be used to study its conformational flexibility and to identify key structural features that may be important for its biological activity. By understanding the spatial arrangement of atoms and functional groups, researchers can begin to hypothesize about how this compound might interact with biological targets.
Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. In the context of this compound research, if a target enzyme or receptor is identified, virtual screening could be employed to screen for other natural or synthetic compounds with similar structural features to this compound that might exhibit similar or enhanced biological activity. This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing. Although specific virtual screening studies on this compound are not yet widely published, this methodology holds significant potential for exploring its therapeutic applications.
Table 3: Computational Approaches in this compound Research
| Approach | Application |
|---|---|
| Molecular Modeling | - 3D structure visualization- Conformational analysis- Identification of key structural motifs |
| Virtual Screening | - Identification of potential biological targets- Discovery of new lead compounds based on the this compound scaffold |
Future Perspectives and Emerging Research Directions for Aigialone Chemistry and Biology
Further Elucidation of Undiscovered Biosynthetic Pathway Steps
Natural product biosynthesis pathways are often complex and can be challenging to fully elucidate. While aigialone is known to be produced by organisms such as the marine mangrove fungus Aigialus parvus and Phaeoacremonium sp., the detailed enzymatic steps and genetic machinery involved in its biosynthesis remain to be fully discovered. frontiersin.org Research into the biosynthesis of natural compounds is often difficult. frontiersin.org Endophytic fungi, like those that can produce this compound and related compounds, may mimic the biosynthesis of their host plants, and mechanisms such as horizontal gene transfer could play a role in conferring novel traits and metabolic pathways. Future research efforts are needed to map the specific genes, enzymes, and intermediate metabolites involved in the complete biosynthetic route of this compound. Understanding these steps could potentially enable engineered biosynthesis for increased production or the generation of novel analogues.
Development of Novel and Efficient Synthetic Methodologies for Complex Analogues
The total synthesis of complex natural products like this compound and its analogues presents significant challenges and drives the development of innovative synthetic methodologies. Total synthesis serves as a crucial test for new chemical reactions and strategies in complex molecular settings. While total syntheses of related compounds, such as aigialomycin D, have been reported utilizing methods like ring-closing metathesis (RCM), stereoselective construction, and other asymmetric methodologies, the development of novel and highly efficient routes specifically for diverse and complex this compound analogues is an ongoing area. Future work in this area will likely focus on developing more convergent, stereoselective, and environmentally friendly synthetic strategies to access a wider range of this compound derivatives for biological evaluation.
Discovery of Undiscovered Bioactivities and Detailed Mechanisms of Action (In Vitro)
This compound and its related compounds have demonstrated promising in vitro biological activities, including antifungal activity and moderate cytotoxicity against certain cancer cell lines. Isoaigialones have also shown antifungal properties. Related compounds like aigialomycin D and hypothemycin (B1674129) exhibit in vitro antimalarial activity, and hypothemycin is known as a kinase inhibitor. frontiersin.org Despite these initial findings, the full spectrum of this compound's bioactivities remains largely undiscovered. Furthermore, detailed mechanisms by which this compound exerts its observed effects at the molecular and cellular level require comprehensive investigation. Future in vitro studies are essential to identify new biological targets and pathways modulated by this compound and its analogues, providing a foundation for understanding their therapeutic potential.
Integration of 'Omics' Technologies (e.g., Metabolomics, Genomics, Proteomics, Transcriptomics) for Holistic Understanding
The integration of various 'omics' technologies offers a powerful approach to gain a holistic understanding of complex biological systems and processes. Genomics, transcriptomics, proteomics, and metabolomics provide complementary layers of data, revealing the flow of biological information from DNA to RNA, proteins, and ultimately, metabolic functions. This multi-omics approach can uncover complex interactions and regulatory mechanisms that single-omics studies might miss. Applying these integrated technologies to this compound research could provide deeper insights into its biosynthesis within producing organisms, its effects on the molecular profiles of target cells, and the intricate relationships between genes, proteins, and metabolites involved in its bioactivity. Studies utilizing transcriptomic, proteomic, and metabolomic analyses have been successfully employed to investigate biological mechanisms in other contexts.
Rational Design and Synthesis of this compound-Inspired Molecular Probes for Biological Systems
Based on the structural features and emerging bioactivities of this compound, there is potential for the rational design and synthesis of this compound-inspired molecular probes. Molecular probes are valuable tools for investigating biological processes, identifying molecular targets, and visualizing biological events. The design of such probes is often based on the structure and known interactions of bioactive molecules. By modifying the this compound scaffold, researchers could develop probes with enhanced specificity, desired detection capabilities (e.g., fluorescent or radioactive labels), and improved pharmacokinetic properties for studying its interactions with biological macromolecules and pathways in living systems. This approach could significantly advance the understanding of this compound's mechanism of action and facilitate the discovery of its cellular targets.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question on Aigialone’s mechanism of action using established frameworks?
- Methodological Answer : Apply the PICOT framework to structure the question:
- P opulation (e.g., specific biological systems or cell lines),
- I ntervention (this compound exposure conditions),
- C omparison (control groups or alternative compounds),
- O utcome (e.g., molecular targets or metabolic changes),
- T ime frame (acute vs. chronic exposure).
Validate alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and theoretical relevance .
Q. What experimental parameters are critical for ensuring reproducibility in this compound synthesis and bioactivity assays?
- Methodological Answer :
Synthesis : Document reaction conditions (solvents, catalysts, temperature) and purity validation methods (HPLC, NMR).
Bioassays : Standardize cell culture conditions (passage number, growth media) and dose-response protocols.
Data Reporting : Include error margins (e.g., ±SD) and replicate counts (n ≥ 3).
Reference guidelines for experimental reproducibility in chemistry and biology .
Advanced Research Questions
Q. How should researchers resolve contradictions in pharmacological data for this compound across studies?
- Methodological Answer :
Triangulate Data Sources : Compare in vitro, in vivo, and computational modeling results.
Contextual Analysis : Assess variability in experimental designs (e.g., dosage, exposure duration).
Theoretical Frameworks : Use mechanistic models to reconcile discrepancies (e.g., enzyme inhibition vs. receptor antagonism).
Example contradictions and resolution strategies:
Q. What methodologies optimize this compound’s synthesis yield without compromising purity?
- Methodological Answer :
Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, reaction time).
Analytical Prioritization : Balance yield (quantified via gravimetry) against purity (HPLC area-under-curve).
Scale-Up Protocols : Apply kinetic modeling to predict yield-purity trade-offs at larger scales.
Reference iterative optimization frameworks from process chemistry .
Q. How can interdisciplinary approaches enhance understanding of this compound’s ecological interactions?
- Methodological Answer :
Field Data Integration : Combine metabolomics (LC-MS) with ecological surveys (species distribution maps).
Computational Tools : Use molecular docking to predict interactions with non-target organisms.
Ethical Review : Ensure compliance with biodiversity conservation guidelines during sampling.
Cite best practices for interdisciplinary environmental research .
Data Analysis & Theoretical Frameworks
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
- Methodological Answer :
- Non-linear Regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data.
- ANOVA with Post Hoc Tests : Compare means across treatment groups.
- Machine Learning : Apply random forests to identify covariate influences (e.g., pH, temperature).
Validate using benchmarks from pharmacological studies .
Q. How to structure a literature review to identify gaps in this compound research?
- Methodological Answer :
Systematic Search : Use databases (PubMed, SciFinder) with keywords (e.g., “this compound biosynthesis” + “bioactivity”).
Thematic Coding : Categorize findings into mechanistic, synthetic, and ecological themes.
Gap Analysis : Map understudied areas (e.g., long-term toxicity, synergistic effects).
Follow PRISMA guidelines for transparency .
Ethical & Reporting Standards
Q. What ethical considerations apply to this compound studies involving endangered species?
- Methodological Answer :
- Permitting : Obtain approvals from institutional review boards and conservation authorities.
- Data Anonymization : Remove geolocation tags from ecological datasets.
- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.
Reference ethical frameworks for biodiversity research .
Q. How to ensure compliance with journal-specific formatting when publishing this compound research?
- Methodological Answer :
Structural Alignment : Separate experimental details (methods) from processed data (results).
Supplementary Materials : Archive raw spectra, chromatograms, and code repositories.
Citation Practices : Use Zotero or EndNote for consistent formatting (ACS, APA).
Adhere to guidelines from journals like Beilstein Journal of Organic Chemistry .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
